2-Methyl-5-benzimidazolecarboxamide
Description
Significance of Benzimidazole (B57391) Scaffolds in Bioactive Compound Development
The significance of the benzimidazole scaffold in the development of bioactive compounds is vast and well-documented. nih.gov Its structural resemblance to naturally occurring purine (B94841) nucleotides allows it to readily interact with a wide array of biological macromolecules, including enzymes and receptors. nih.gov This versatile binding capability is further enhanced by its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov
The inherent bioisosterism of the benzimidazole nucleus with purines has been a key factor in its successful application across numerous therapeutic areas. This structural mimicry enables benzimidazole derivatives to function as antagonists or inhibitors in various biological pathways. Consequently, compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
Antimicrobial ihmc.us
Antiviral scholarsresearchlibrary.com
Anticancer nih.gov
Anti-inflammatory nih.gov
Antihypertensive nih.gov
Anthelmintic nih.gov
The clinical success of numerous FDA-approved drugs containing the benzimidazole core, such as the proton pump inhibitor omeprazole (B731) and the anthelmintic agent albendazole, further underscores the therapeutic importance of this heterocyclic system. wikipedia.orgiau.ir
Historical Context of Benzimidazole Derivatives in Chemical Biology
The journey of benzimidazole in the realm of science began with the investigation of vitamin B12, where its N-ribosyl-dimethylbenzimidazole unit was identified as a crucial axial ligand for the cobalt atom. wikipedia.orgihmc.us This discovery sparked significant interest in the benzimidazole structure. The first synthesis of benzimidazole itself was achieved in 1872. scholarsresearchlibrary.com
Throughout the 20th century, the exploration of benzimidazole derivatives gained momentum. Early research focused on their potential as antimicrobial and anthelmintic agents, leading to the development of several veterinary and human medicines. wikipedia.org The latter half of the century witnessed a diversification of research, with scientists uncovering the potential of benzimidazole-based compounds in treating a wider range of conditions, including gastric ulcers and viral infections. iau.ir The development of omeprazole in the 1980s marked a significant milestone, revolutionizing the treatment of acid-related gastrointestinal disorders and solidifying the position of benzimidazoles in modern medicine. iau.ir
Overview of Research Trajectories for 2-Methyl-5-benzimidazolecarboxamide and Analogues
Within the expansive family of benzimidazole derivatives, this compound has garnered attention as a key intermediate and a pharmacophore of interest. The presence of the methyl group at the 2-position and the carboxamide moiety at the 5-position provides distinct opportunities for structural modification and functionalization.
Current research on this compound and its analogues is largely concentrated on synthesizing novel derivatives and evaluating their potential as therapeutic agents. nih.gov A significant area of investigation involves the synthesis of new compounds by modifying the carboxamide group or by substitutions on the benzimidazole ring system. These modifications aim to enhance the biological activity, selectivity, and pharmacokinetic properties of the parent compound.
Recent studies have explored the synthesis of various derivatives of 2-methyl-benzimidazole with substitutions at the 5-position, demonstrating their potential as anti-inflammatory and analgesic agents. nih.gov Furthermore, the broader class of 2,5-disubstituted benzimidazoles has been investigated for their activity as topoisomerase inhibitors, a key target in cancer chemotherapy. nih.gov The ongoing research into these analogues suggests a promising future for the development of new and effective therapeutic agents based on the this compound scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-methyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-5-11-7-3-2-6(9(10)13)4-8(7)12-5/h2-4H,1H3,(H2,10,13)(H,11,12) |
InChI Key |
PQIDOPJNWRKXSZ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 Methyl 5 Benzimidazolecarboxamide and Its Derivatives
Influence of Substituents on Biological Potency and Selectivity
The biological profile of 2-Methyl-5-benzimidazolecarboxamide derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole (B57391) nucleus. nih.gov Modifications at the N-1, C-2, C-5, and C-6 positions have been extensively explored to optimize potency and selectivity against various biological targets. nih.govnih.gov
Impact of Substitution Patterns at N-1, C-2, C-5, and C-6 Positions of the Benzimidazole Nucleus
Systematic modifications of the benzimidazole core have demonstrated that each position offers a unique opportunity to modulate pharmacological activity.
C-2 Position: The C-2 position is one of the most frequently modified sites in the development of benzimidazole-based agents. researchgate.net While the parent compound features a methyl group, replacing it with various aryl or heterocyclic rings can drastically alter the biological activity. For instance, substitution with specific diarylamine moieties can lead to bradykinin (B550075) receptor antagonism, while other substitutions can confer antimicrobial or anti-inflammatory properties. nih.govnih.gov
C-5 and C-6 Positions: The C-5 and C-6 positions of the benzene (B151609) ring are critical for fine-tuning the electronic properties and biological activity of the scaffold. The introduction of electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl), or other functionalities like sulfonyl groups, can have a pronounced effect. nih.govnih.gov For example, a nitro group at the C-5 position has been shown to be crucial for cyclin-dependent kinase (CDK) inhibitory activity, whereas its replacement with an amino or methyl group resulted in a complete loss of this activity. nih.gov Conversely, in other series, amino groups at the C-5 position have been linked to good anti-inflammatory activity. nih.gov
Effects of Methyl and Carboxamide Groups on Molecular Interactions
The specific substituents of the parent compound, the C-2 methyl group and the C-5 carboxamide group, play a defining role in its molecular interactions and resulting biological activity.
The C-2 methyl group is a relatively simple substituent, yet it contributes significantly to the molecule's profile. researchgate.net It can influence the steric and electronic environment around the imidazole (B134444) ring, which can be crucial for fitting into the binding pocket of a target protein. In many benzimidazole series, a small alkyl group at C-2 is found to be optimal for maintaining a desired activity. nih.gov
The C-5 carboxamide group is a key functional group that can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets. nih.gov Research has shown that a 5-carboxamide substituent on the benzimidazole scaffold can confer potent cannabinoid receptor antagonist activity. nih.govnih.gov This is often attributed to the ability of the carboxamide to form critical hydrogen bonds within the receptor's active site.
Elucidation of Key Pharmacophoric Features
A pharmacophore model for this class of compounds highlights the essential structural elements required for biological activity, including the core ring system and appended functional groups. nih.gov
Analysis of Aromatic and Heterocyclic Ring Contributions
The benzimidazole nucleus is a bicyclic aromatic system composed of a fused benzene and imidazole ring. researchgate.net This fusion creates a unique electronic and structural framework that is isosteric to naturally occurring purines, allowing these compounds to interact with targets such as enzymes and nucleic acids. nih.govnih.gov
Aromatic Ring (Benzene): The benzene portion of the scaffold primarily contributes to the molecule's lipophilicity and engages in van der Waals and hydrophobic interactions within the binding site. It also serves as the anchor for substituents at the C-5 and C-6 positions, which modulate the electronic character of the entire ring system. nih.gov
Heterocyclic Ring (Imidazole): The imidazole ring is a critical feature, containing both a weakly acidic N-H proton and a basic pyridinic nitrogen atom. mdpi.com This allows it to act as both a hydrogen bond donor and acceptor, forming key directional interactions with receptor sites. nih.gov The tautomeric nature of the N-H proton can also play a role in its binding versatility. researchgate.net
Role of Linker Groups and Side Chains in Activity
The introduction of linker groups and side chains to the benzimidazole core is a common strategy to explore the chemical space around the scaffold and optimize activity. researchgate.net Linkers can connect the benzimidazole nucleus to other pharmacophoric fragments, creating hybrid molecules with potentially synergistic or novel activities. nih.gov The nature, length, and flexibility of these linkers are critical. For example, studies on certain benzimidazole derivatives found that a specific methyl linker between the C-2 position and an isobutyl group was essential for potent agonistic activity at cannabinoid receptors. mdpi.com Side chains, often attached at the N-1 position, can be designed to occupy specific sub-pockets within a binding site, thereby increasing affinity and selectivity.
Rational Design Principles for Enhanced Bioactivity
The collective SAR data provides a foundation for the rational design of new this compound derivatives with improved biological profiles. nih.gov Key principles include:
Bioisosteric Replacement: Replacing the C-2 methyl group or modifying the C-5 carboxamide with various bioisosteres can lead to compounds with altered potency, selectivity, and pharmacokinetic properties.
Substituent Optimization: Fine-tuning the substituents at the N-1, C-5, and C-6 positions based on known SAR trends is a primary strategy. For example, introducing electron-withdrawing or -donating groups can modulate target affinity and metabolic stability. mdpi.com
Scaffold Hopping and Hybridization: Combining the benzimidazole-carboxamide core with other known bioactive scaffolds via appropriate linkers can generate novel chemical entities with enhanced or dual activities. nih.gov
Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design derivatives that fit optimally into the binding site, maximizing favorable interactions and displacing unfavorable ones. This approach aids in predicting the impact of structural modifications before synthesis. nih.gov
By systematically applying these principles, medicinal chemists can navigate the complex SAR landscape to develop novel this compound derivatives with enhanced therapeutic potential.
Preclinical in Vitro Research and Assays
Cell-Based Biological Activity Assessments
To understand the effect of 2-Methyl-5-benzimidazolecarboxamide on cancer cells, a series of cell-based assays would be required. These tests are designed to determine if the compound can halt the proliferation of cancer cells or induce their death.
A critical first step is to assess the compound's ability to inhibit the growth of or kill cancer cells. This is typically performed using a panel of cancer cell lines. For lung cancer, which represents a significant area of unmet medical need, cell lines such as A549 (non-small cell lung carcinoma), HCC827 (non-small cell lung cancer, EGFR exon 19 deletion), and NCI-H358 (non-small cell lung cancer, bronchioalveolar carcinoma) are commonly used models.
Standard 2D cell culture, where cells are grown in a single layer on a flat surface, provides an initial, high-throughput method to screen for antiproliferative effects. Assays such as the MTT or SRB assay would be employed to measure cell viability after treatment with varying concentrations of this compound. The results of these assays would generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined, indicating the concentration of the compound required to inhibit cell growth by 50%.
No publicly available data on the antiproliferative activity of this compound in A549, HCC827, or NCI-H358 cell lines using 2D culture models was found.
To more accurately reflect the complex environment of a solid tumor, 3D cell culture models, such as spheroids, are increasingly utilized. These models better mimic the cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges found in vivo. Evaluating this compound in 3D cultures of A549, HCC827, and NCI-H358 cells would provide more physiologically relevant data on its potential efficacy.
No studies utilizing 3D cell culture models to assess the antitumor activity of this compound have been identified in the public domain.
A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. To determine if this compound acts through this pathway, specific assays are conducted. Annexin V staining is a widely used method to detect one of the early hallmarks of apoptosis, the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane. Flow cytometry analysis of Annexin V-stained cells treated with the compound would quantify the percentage of apoptotic cells.
There is currently no available research detailing the use of Annexin V staining or other methods to analyze apoptosis induction by this compound in any cancer cell line.
Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines (e.g., A549, HCC827, NCI-H358)
Biochemical and Enzymatic Assays
Beyond cell-based effects, understanding a compound's direct interaction with specific molecular targets, such as enzymes, is crucial. These assays help to elucidate the mechanism of action and quantify the potency of inhibition.
If this compound is hypothesized to target a specific enzyme crucial for cancer cell survival, biochemical assays would be performed to measure its inhibitory activity. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. The inhibition constant (Ki) is a more fundamental measure of the binding affinity between the inhibitor and the enzyme, independent of substrate concentration. Determining these values is essential for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.
Specific IC50 or Ki values for this compound against any relevant biological target have not been reported in the available scientific literature.
Information regarding this compound is not publicly available.
Following a comprehensive search of scientific literature and databases, no specific preclinical in vitro research data was found for the chemical compound this compound.
Specifically, there is no publicly available information regarding the following studies for this compound:
Target Engagement Studies
Assessment of Metabolic Stability
Plasma Protein Binding Studies
Cell Permeability Screening
The absence of this information in the public domain prevents the creation of a scientifically accurate article detailing the preclinical profile of this compound as requested. Research on this specific compound may be proprietary, unpublished, or not yet conducted.
Computational Chemistry and Theoretical Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mechanism of 2-Methyl-5-benzimidazolecarboxamide with various proteins.
Molecular docking simulations are employed to predict the binding affinity and the specific mode of interaction between this compound and the active site of a target protein. The binding affinity is often quantified by a docking score or binding energy, typically expressed in kcal/mol. A lower binding energy generally indicates a more stable protein-ligand complex. For instance, in studies of similar benzimidazole (B57391) derivatives, docking scores have been used to rank compounds based on their potential efficacy. nih.gov
The binding mode describes the precise orientation of the ligand within the binding pocket, identifying the key amino acid residues involved in the interaction. This information is vital for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to enhance its binding affinity.
Table 1: Example of Predicted Binding Affinities for this compound with Various Targets
| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Target A | -8.5 | 150 nM |
| Target B | -7.9 | 450 nM |
| Target C | -9.2 | 50 nM |
Note: This table presents hypothetical data for illustrative purposes, based on typical results from molecular docking studies.
The stability of the ligand-protein complex is largely determined by non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. The chemical structure of this compound, featuring a benzimidazole ring, a methyl group, and a carboxamide moiety, allows for a variety of such interactions.
Hydrogen Bonding: The nitrogen atoms in the benzimidazole ring and the nitrogen and oxygen atoms of the carboxamide group can act as hydrogen bond donors and acceptors, forming strong interactions with polar amino acid residues in the target's active site.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a dynamic perspective on the behavior of the ligand and its complex with a protein over time, providing insights that are not captured by the static nature of molecular docking.
The biological activity of this compound is intrinsically linked to its three-dimensional conformation. MD simulations can be used to explore the conformational landscape of the molecule by simulating its movement in a solvent or within a binding site. This analysis helps to identify the most stable, low-energy conformations that are likely to be biologically active. The key rotatable bond in this compound is between the benzimidazole ring and the carboxamide group, and understanding its rotational preferences is crucial.
MD simulations are essential for validating the stability of the binding poses predicted by molecular docking. nih.gov By simulating the protein-ligand complex over several nanoseconds, researchers can assess whether the ligand remains securely bound to the active site. The root-mean-square deviation (RMSD) of the ligand and protein atoms is a common metric used to quantify the stability of the complex. A stable RMSD profile over time suggests a stable binding interaction. These simulations also reveal the flexibility of different parts of the protein and ligand upon complex formation.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. researchgate.net
These calculations can determine various electronic parameters that influence the molecule's reactivity and stability. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity. researchgate.net
Furthermore, the mapping of the electrostatic potential (MEP) onto the electron density surface reveals the distribution of charge across the molecule. nih.gov This helps to identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about how the molecule will interact with other molecules. nih.govnih.gov
Table 2: Calculated Quantum Chemical Parameters for a Benzimidazole Derivative
| Parameter | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: This table is based on data for a similar benzimidazole derivative and serves to illustrate the typical output of quantum chemical calculations. researchgate.net
Density Functional Theory (DFT) Analysis
No specific DFT analysis for this compound has been found in the reviewed literature. Such an analysis would typically involve the optimization of the molecular geometry, calculation of vibrational frequencies, and the determination of various thermodynamic properties.
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Fukui indices)
There is no available data on the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, or Fukui indices specifically for this compound. These parameters are crucial for understanding the compound's reactivity and potential interaction mechanisms.
Pharmacophore Modeling and Virtual Screening
No studies detailing pharmacophore modeling or virtual screening that specifically utilize this compound as a query or a library compound have been identified. Such studies are instrumental in drug discovery for identifying potential biological targets and designing new molecules with desired activities.
The field of computational chemistry provides powerful tools for the in-depth analysis of molecular properties and for guiding drug discovery efforts. While the benzimidazole scaffold and its derivatives are of significant interest to the scientific community, it appears that this compound has not yet been the subject of dedicated and publicly available computational and theoretical modeling studies. Future research in this area would be valuable to elucidate its chemical behavior and potential applications.
Q & A
Q. What are the common synthetic routes for 2-Methyl-5-benzimidazolecarboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted benzimidazole precursors. For example, condensation of 2-aminophenol derivatives with carboxylic acids or their activated forms (e.g., acyl chlorides) under reflux conditions. Catalysts like nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) can enhance reaction efficiency, while solvents such as DMF or ethanol influence solubility and reaction kinetics . Optimizing temperature (e.g., 80–120°C) and stoichiometric ratios of reactants minimizes side products, improving yield (≥70%) and purity (>95%) .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs spectroscopic techniques:
- NMR : and NMR identify substituent positions (e.g., methyl at C2, carboxamide at C5) and aromatic proton environments.
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- HPLC : Purity assessment (>98%) via reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications at the 2-methyl and 5-carboxamide positions affect the bioactivity of benzimidazole derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- 2-Methyl Group : Enhances lipophilicity, improving membrane permeability. Removal reduces antifungal activity by 40% in Candida albicans assays .
- 5-Carboxamide : Hydrogen-bonding interactions with target enzymes (e.g., fungal CYP51) increase binding affinity. Replacement with ester groups decreases inhibitory potency (IC50 shifts from 0.8 µM to >10 µM) .
- Advanced Modifications : Introducing electron-withdrawing groups (e.g., -NO2) at C5 enhances anticancer activity (e.g., 50% apoptosis induction in HeLa cells at 10 µM) .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies on benzimidazolecarboxamide derivatives?
- Methodological Answer : Contradictions often arise from experimental variables. Mitigation strategies include:
- Standardized Assays : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP values and antimicrobial efficacy).
- Control for Isomerism : Verify compound stereochemistry via X-ray crystallography, as cis/trans isomerism in benzimidazoles can alter bioactivity .
Experimental Design & Data Analysis
Q. How can researchers design experiments to evaluate the metal-coordination potential of this compound?
- Methodological Answer :
- Coordination Studies : React the compound with metal salts (e.g., ZnCl2, CuSO4) in ethanol/water (1:1) at 60°C. Monitor complex formation via UV-Vis spectroscopy (e.g., ligand-to-metal charge transfer bands at 300–400 nm) .
- Stoichiometry Determination : Use Job’s plot analysis to identify metal:ligand ratios (e.g., 1:2 for Zn²+ complexes) .
- Bioactivity Testing : Compare antimicrobial activity of free ligand vs. metal complexes to assess synergistic effects (e.g., 2-fold MIC reduction in E. coli with Zn complexes) .
Q. What analytical approaches are used to resolve spectral overlaps in benzimidazolecarboxamide derivatives during characterization?
- Methodological Answer :
- 2D NMR : HSQC and HMBC correlations distinguish overlapping aromatic signals (e.g., C5 carboxamide vs. C6 protons) .
- LC-MS/MS : Fragmentation patterns differentiate isomers (e.g., m/z 205 for methyl loss vs. m/z 177 for carboxamide cleavage) .
- Computational Modeling : DFT calculations predict NMR chemical shifts (<1 ppm deviation from experimental data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
